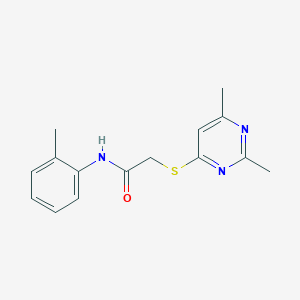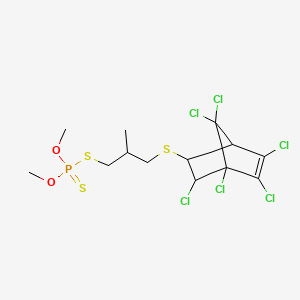
1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl acetate is a chemical compound with the molecular formula C12H13NO6 It is a derivative of 1,4-benzodioxane, a structure known for its presence in various pharmacologically active compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl acetate typically involves the nitration of 1,4-benzodioxane followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 7th position. The resulting nitro compound is then subjected to esterification with ethyl acetate in the presence of a suitable catalyst such as sulfuric acid or hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to maintain consistent reaction parameters and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Reduction: 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzodioxane: A parent compound with similar structural features but lacking the nitro and ethyl acetate groups.
6-Nitro-1,4-benzodioxane: Similar structure with a nitro group but without the ethyl acetate moiety.
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone: A related compound with an acetyl group instead of the ethyl acetate moiety.
Uniqueness
1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl acetate is unique due to the presence of both the nitro group and the ethyl acetate moiety, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
159873-75-3 |
|---|---|
Formule moléculaire |
C12H13NO6 |
Poids moléculaire |
267.23 g/mol |
Nom IUPAC |
1-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl acetate |
InChI |
InChI=1S/C12H13NO6/c1-7(19-8(2)14)9-5-11-12(18-4-3-17-11)6-10(9)13(15)16/h5-7H,3-4H2,1-2H3 |
Clé InChI |
FZOJFWDYILFQBB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C(C=C1[N+](=O)[O-])OCCO2)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


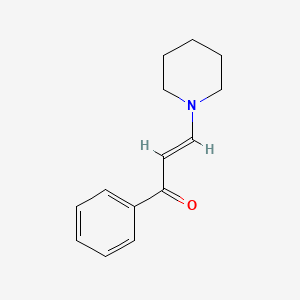
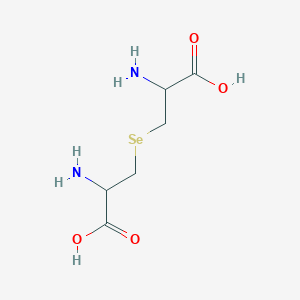
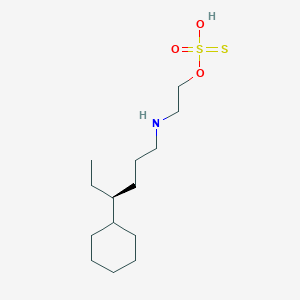
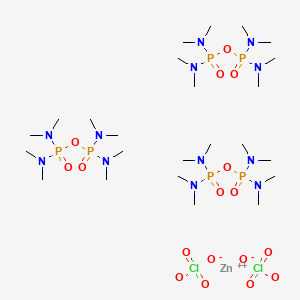
![6-(4-methoxyphenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14159844.png)
![8-ethoxy-N-(3-methylbutyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14159849.png)
![ethyl 2-[(2,6-dimethyl-2H-pyran-4-yl)sulfanyl]acetate](/img/structure/B14159867.png)
![(E)-4-[(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14159872.png)
![4-bromo-2-{(Z)-[oxido(phenyl)-lambda~5~-azanylidene]methyl}phenol](/img/structure/B14159874.png)
